molecular formula C8H14OS B154697 1-Formyl-1-tert-butylthiocyclopropane CAS No. 132866-22-9

1-Formyl-1-tert-butylthiocyclopropane

Cat. No.: B154697
CAS No.: 132866-22-9
M. Wt: 158.26 g/mol
InChI Key: VODINIFSMLMXFC-UHFFFAOYSA-N
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Description

1-Formyl-1-tert-butylthiocyclopropane is a cyclopropane derivative featuring two substituents at the 1-position: a formyl group (-CHO) and a tert-butylthio group (-S-C(CH₃)₃). The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and stability. This compound is hypothesized to have applications in organic synthesis, particularly in constructing strained-ring systems or as a precursor for functionalized cyclopropanes.

Properties

CAS No.

132866-22-9

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-tert-butylsulfanylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H14OS/c1-7(2,3)10-8(6-9)4-5-8/h6H,4-5H2,1-3H3

InChI Key

VODINIFSMLMXFC-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1(CC1)C=O

Canonical SMILES

CC(C)(C)SC1(CC1)C=O

Synonyms

Cyclopropanecarboxaldehyde, 1-[(1,1-dimethylethyl)thio]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 1-Formyl-1-tert-butylthiocyclopropane with two structurally relevant compounds from literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
1-Formyl-1-tert-butylthiocyclopropane* C₈H₁₄OS ~158.3 (calculated) Formyl, tert-butylthio Aldehyde, Thioether
1-Formyl-1-(triisopropylsilyloxy)cyclopropane C₁₃H₂₆O₂Si 327.23 Formyl, triisopropylsilyloxy Aldehyde, Silyl Ether
tert-Butyl chloride C₄H₉Cl 92.57 Chloride Alkyl Halide
Key Observations:

Molecular Weight and Complexity :

  • The triisopropylsilyloxy-substituted cyclopropane (327.23 g/mol) is significantly heavier than the target compound (~158.3 g/mol), primarily due to the silicon-containing silyl ether group.
  • tert-Butyl chloride is a simpler molecule (92.57 g/mol), lacking the cyclopropane backbone and additional functional groups.

Electronic Properties: The thioether (-S-) in the target compound is less electronegative than the silyl ether (-O-Si-) in , which may alter reactivity toward electrophiles or oxidizing agents.

Reactivity and Functional Group Analysis

Aldehyde Reactivity

Both 1-Formyl-1-tert-butylthiocyclopropane and the silyl ether derivative contain a formyl group, enabling aldehyde-specific reactions (e.g., nucleophilic additions or condensations). However, steric hindrance from the tert-butylthio or triisopropylsilyloxy groups may slow reaction kinetics compared to unhindered aldehydes.

Substituent-Specific Reactivity
  • Thioether vs. Silyl Ether :

    • The tert-butylthio group in the target compound may act as a leaving group under strong oxidative conditions (e.g., forming sulfoxides or sulfones), whereas the triisopropylsilyloxy group in is typically inert under mild conditions, serving as a protective group for alcohols.
    • The alkyl halide (tert-butyl chloride ) exhibits distinct reactivity, such as participating in SN1/SN2 reactions due to its labile chloride leaving group.
  • Cyclopropane Ring Stability :

    • The strain in the cyclopropane ring makes all three compounds susceptible to ring-opening reactions. However, the electron-withdrawing formyl group in the target compound and the silyl ether in may polarize the ring, influencing regioselectivity in such reactions.

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